![molecular formula C19H16S B14081839 Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)thio]- CAS No. 101894-48-8](/img/structure/B14081839.png)
Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)thio]- is an organic compound with the molecular formula C19H16S It is a derivative of naphthalene, where a 2,3-dihydro-1H-inden-2-ylthio group is attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)thio]- typically involves the reaction of naphthalene derivatives with 2,3-dihydro-1H-inden-2-ylthiol. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the naphthalene derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)thio]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The thio group can form covalent bonds with active site residues in enzymes, leading to inhibition or activation of enzymatic activity. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)oxy]-: Similar structure but with an oxygen atom instead of sulfur.
Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)amino]-: Contains an amino group instead of a thio group.
Uniqueness
Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)thio]- is unique due to the presence of the thio group, which imparts different chemical reactivity and biological activity compared to its oxygen and amino analogs. The sulfur atom can engage in unique interactions, such as forming stronger covalent bonds with certain enzyme residues, making it a valuable compound for specific applications.
Propiedades
Número CAS |
101894-48-8 |
|---|---|
Fórmula molecular |
C19H16S |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
2-(2,3-dihydro-1H-inden-2-ylsulfanyl)naphthalene |
InChI |
InChI=1S/C19H16S/c1-2-6-15-11-18(10-9-14(15)5-1)20-19-12-16-7-3-4-8-17(16)13-19/h1-11,19H,12-13H2 |
Clave InChI |
PQYOWUXYVRHAAV-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC2=CC=CC=C21)SC3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


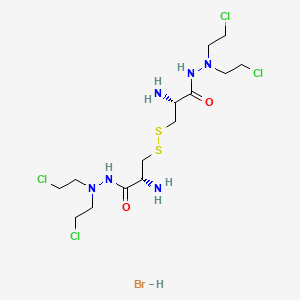
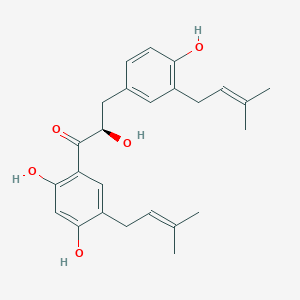

![1-(4-Ethoxy-3-methoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081779.png)


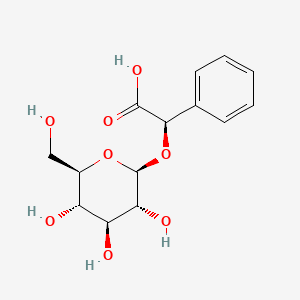
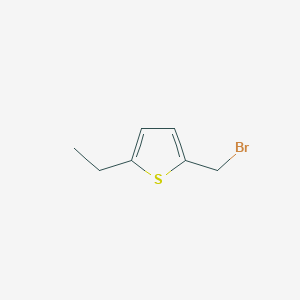

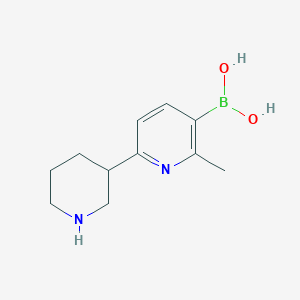
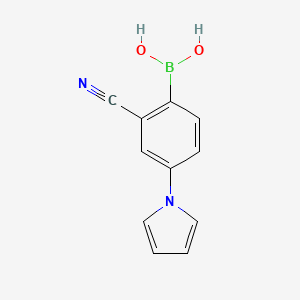
![Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]-](/img/structure/B14081824.png)
![4-(4-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14081827.png)

